molecular formula C15H11NS B12717228 N,3-diphenylprop-2-ynethioamide CAS No. 14901-33-8

N,3-diphenylprop-2-ynethioamide

Cat. No.: B12717228
CAS No.: 14901-33-8
M. Wt: 237.32 g/mol
InChI Key: BFZUFBOVFYMLLH-UHFFFAOYSA-N
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Description

3-Phenylthiopropiolanilide is an organic compound characterized by the presence of a phenyl group attached to a thiopropiolanilide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenylthiopropiolanilide typically involves the reaction of phenylthiol with propiolic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of phenylthiol to the propiolic acid derivative, followed by aniline addition to form the final product.

Industrial Production Methods: Industrial production of 3-Phenylthiopropiolanilide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Phenylthiopropiolanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-Phenylthiopropiolanilide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenylthiopropiolanilide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 3-Phenylpropionic acid
  • 3-Phenylpropanal
  • 3-Phenylpropionitrile

These compounds share structural similarities but differ in their functional groups and reactivity, making 3-Phenylthiopropiolanilide unique in its applications and properties.

Properties

CAS No.

14901-33-8

Molecular Formula

C15H11NS

Molecular Weight

237.32 g/mol

IUPAC Name

N,3-diphenylprop-2-ynethioamide

InChI

InChI=1S/C15H11NS/c17-15(16-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10H,(H,16,17)

InChI Key

BFZUFBOVFYMLLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC(=S)NC2=CC=CC=C2

Origin of Product

United States

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